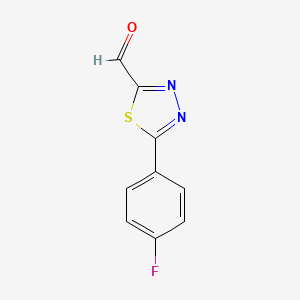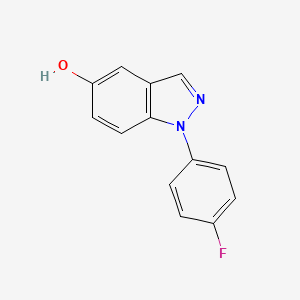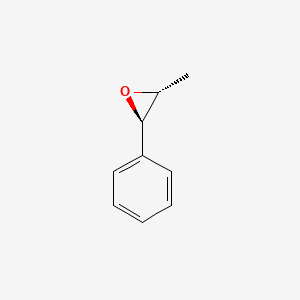
3-Cyanocinnamaldehyde
Vue d'ensemble
Description
3-Cyanocinnamaldehyde is an organic compound characterized by the presence of a cyano group (-CN) and a formyl group (-CHO) attached to a benzene ring through an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanocinnamaldehyde typically involves the condensation of cyanoacetaldehyde with benzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and dehydration to yield the desired product. Common reagents used in this synthesis include sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base, and the reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, concentration, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyanocinnamaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: 3-Cyano-1-(2-carboxyethenyl)benzene.
Reduction: 3-Amino-1-(2-formylethenyl)benzene.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Cyanocinnamaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-Cyanocinnamaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, the cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-1-(2-hydroxyethenyl)benzene: Similar structure but with a hydroxyl group instead of a formyl group.
3-Cyano-1-(2-methylethenyl)benzene: Similar structure but with a methyl group instead of a formyl group.
3-Cyano-1-(2-ethylethenyl)benzene: Similar structure but with an ethyl group instead of a formyl group.
Uniqueness
3-Cyanocinnamaldehyde is unique due to the presence of both a cyano and a formyl group, which confer distinct reactivity and potential for diverse chemical transformations
Propriétés
Numéro CAS |
98116-49-5 |
|---|---|
Formule moléculaire |
C10H7NO |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
3-(3-oxoprop-1-enyl)benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1-7H |
Clé InChI |
XMKZFCPGOLTXGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C#N)C=CC=O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 4-[(1H-benzimidazol-2-yl)sulfanyl]butanoate](/img/structure/B8653890.png)
![1-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B8653896.png)








